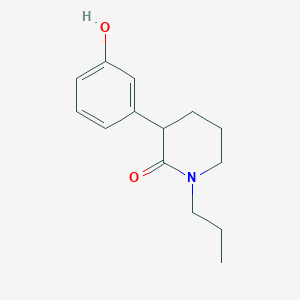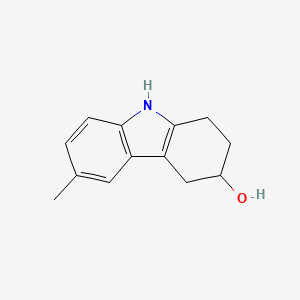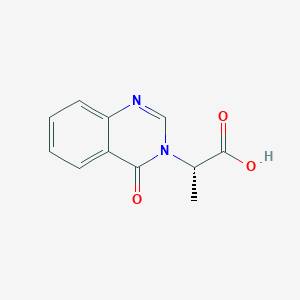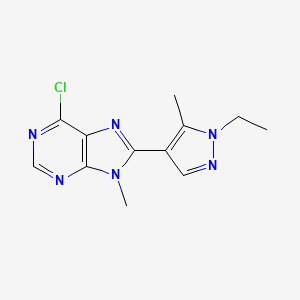
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₂Cl₂N₂O₃
Preparation Methods
The synthesis of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichloro-5-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate can be compared with other similar compounds such as:
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its use as a pharmaceutical intermediate and its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
tert-Butyl(3-formyl-4-hydroxyphenyl)carbamate: Another carbamate compound with similar synthetic routes and applications.
Properties
Molecular Formula |
C11H13Cl2NO3 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dichloro-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(13)8(15)5-6/h4-5,15H,1-3H3,(H,14,16) |
InChI Key |
LXHMFLKHZYCLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetate](/img/structure/B8396688.png)



![1-[4-Amino-2-(methylsulfonyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B8396705.png)



![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-dichlorophenyl)-5-isoxazolyl]-](/img/structure/B8396740.png)
acetate](/img/structure/B8396741.png)

![1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8396753.png)


